

# Technical Guide: 1-lodo-2-methyloct-1-ene

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Compound of Interest

Compound Name: 1-lodo-2-methyloct-1-ene

Cat. No.: B15436595

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### Introduction

This technical guide provides an in-depth overview of **1-lodo-2-methyloct-1-ene**, a vinyl iodide of interest in organic synthesis. Vinyl iodides are versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines the challenges in identifying a specific CAS number for this compound, provides data for the common starting material, details a plausible synthetic route, and presents expected analytical data based on analogous structures.

A specific Chemical Abstracts Service (CAS) number for **1-lodo-2-methyloct-1-ene** could not be located in publicly available databases as of the time of this writing. This suggests that the compound may not have been previously synthesized and characterized or that the data has not been deposited in these databases. The likely precursor for its synthesis is 2-methyloct-1-ene.

# **Quantitative Data**

Due to the lack of specific data for **1-lodo-2-methyloct-1-ene**, this table summarizes key quantitative information for the readily available starting material, 2-methyloct-1-ene, and representative data for analogous vinyl iodides to provide estimated values.



Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/cm³)
2-Methyloct- 1-ene	4588-18-5[2] [3]	C <sub>9</sub> H <sub>18</sub> [2]	126.24[2]	133[4]	~0.70[4]
(E)-1-lodo-2- methylhex-1- ene	Not Available	C7H13I[5]	224.08[5]	Not Available	Not Available
(Z)-1-lodo-2- methylbut-1- ene	Not Available	C5H9l[6]	196.03[6]	Not Available	Not Available

# **Experimental Protocols**

The synthesis of **1-lodo-2-methyloct-1-ene** from 2-methyloct-1-ene is not a straightforward hydroiodination, as this would likely yield the Markovnikov addition product, 2-iodo-2-methyloctane.[7][8] A more strategic, multi-step approach is required. The Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate, is a plausible method.[9]

Proposed Synthesis of 1-lodo-2-methyloct-1-ene via Barton Vinyl Iodide Synthesis:

Step 1: Ozonolysis of 2-Methyloct-1-ene to 2-octanone

- Dissolve 2-methyloct-1-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.
- Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.
- Purge the solution with nitrogen or oxygen to remove excess ozone.
- Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature to work up the ozonide and yield 2-octanone.
- Purify the resulting 2-octanone by distillation or column chromatography.



#### Step 2: Formation of the Hydrazone of 2-Octanone

- Dissolve 2-octanone (1.0 eq) in ethanol.
- Add hydrazine hydrate (a slight excess, ~1.2 eq) to the solution.
- Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure to obtain the crude hydrazone.

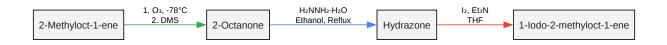
#### Step 3: Iodination of the Hydrazone to 1-Iodo-2-methyloct-1-ene

- Dissolve the crude hydrazone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
- Add a strong, non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.
- Add a solution of iodine (I2) in THF dropwise to the reaction mixture at room temperature.
- Stir the reaction until the starting hydrazone is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-lodo-2-methyloct-1-ene. The reaction will likely produce a mixture of (E) and (Z) isomers.

# **Mandatory Visualization**

The following diagram illustrates the proposed synthetic pathway from 2-methyloct-1-ene to **1-lodo-2-methyloct-1-ene**.





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Caption: Proposed synthesis of **1-lodo-2-methyloct-1-ene**.

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- To cite this document: BenchChem. [Technical Guide: 1-lodo-2-methyloct-1-ene].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15436595#cas-number-for-1-iodo-2-methyloct-1-ene]

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